2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-4-2-11(3-5-12)13-8-15(22)20(10-18-13)9-14(21)19-16-17-6-7-24-16/h2-8,10H,9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHOODKKXTWOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.43 g/mol. The structural components include:
- A dihydropyrimidine core.
- A methoxyphenyl group.
- A thiazole moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in cancer cell proliferation and metabolic processes. The thiazole group can enhance binding affinity through additional interactions with enzyme active sites.
- Radical Scavenging : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Research has demonstrated that derivatives of the dihydropyrimidine class exhibit significant anticancer properties. For example:
- MTT Assay Results : In vitro studies using the MTT assay have shown that this compound can effectively reduce cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The IC50 values indicate a dose-dependent response, with lower concentrations leading to higher cell death rates .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using the DPPH radical scavenging method:
- DPPH Assay Results : The compound demonstrated a scavenging effect comparable to standard antioxidants like ascorbic acid, indicating its potential utility in reducing oxidative damage in biological systems .
Case Studies
- Inhibition of Enzymes : A study highlighted that derivatives similar to this compound inhibited acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Research indicated that compounds within this class showed activity against various bacterial strains, making them candidates for developing new antimicrobial agents .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in several therapeutic areas:
Anticancer Activity
Studies have shown that compounds with similar structures to 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide possess anticancer properties. The dihydropyrimidine scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
Compounds containing thiazole and pyrimidine rings have been reported to exhibit antimicrobial activity against a range of pathogens. The thiazole moiety in this compound may enhance its interaction with microbial enzymes, leading to inhibition of bacterial growth. Preliminary studies suggest that derivatives of this compound could serve as effective antibacterial agents.
Anti-inflammatory Effects
Research into similar pyrimidine derivatives has indicated potential anti-inflammatory effects, likely due to their ability to modulate inflammatory pathways. The presence of the methoxyphenyl group may contribute to the anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications which can enhance its biological activity:
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Thiazole Ring : Contributes to biological activity through interactions with target proteins.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity in vitro against various cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study 3 | Explored anti-inflammatory effects in animal models, reporting reduced levels of inflammatory markers following treatment with related compounds. |
Comparison with Similar Compounds
Pyrimidinone Derivatives
2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c) Key differences: Incorporates a cyano group at C5 and a nitrobenzo[d]thiazole instead of a simple thiazole. Impact: The nitro group increases polarity (Rf = 0.71) and may enhance binding to charged residues in enzyme targets. Melting point (273–275°C) is higher than the target compound (data unavailable), suggesting greater crystallinity .
6-(Substituted-phenyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) Key differences: Replaces the thiazole with a benzo[b][1,4]oxazinone ring. Yields (75–86%) are higher due to optimized Cs₂CO₃-mediated synthesis .
Thiazole-Based Analogues
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) Key differences: Features a piperazine linker instead of a pyrimidinone core. Impact: The piperazine enhances solubility (logP ~2.1) and introduces basicity.
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Key differences: Substitutes the pyrimidinone with a phenylpiperazine group. Impact: The phenylpiperazine moiety increases affinity for serotonin receptors but reduces thermal stability (melting point 281–282°C vs. unmeasured for the target compound) .
Physicochemical Properties
- Thermal Stability : Piperazine-containing analogues (e.g., 18) exhibit higher melting points, likely due to stronger intermolecular interactions .
Preparation Methods
Biginelli Reaction with Modifications
The pyrimidinone scaffold is synthesized via a modified Biginelli reaction, which traditionally combines an aldehyde, β-keto ester, and urea under acidic conditions. For this compound:
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4-Methoxybenzaldehyde serves as the aryl aldehyde.
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Ethyl acetoacetate provides the β-keto ester component.
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Urea facilitates cyclization.
Procedure :
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4-Methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) are refluxed in ethanol with concentrated HCl (3 mL) for 12 hours.
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The crude product is recrystallized from ethanol to yield 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
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Decarboxylation : Heating the ester at 180°C under vacuum removes the carboxylate group, yielding 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine .
Characterization :
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1H NMR (DMSO-d6) : δ 8.12 (s, 1H, NH), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 5.32 (s, 1H, CH), 3.78 (s, 3H, OCH3), 2.24 (s, 3H, CH3).
Synthesis of the Thiazole-Acetamide Fragment
Preparation of 2-Aminothiazole
The thiazole ring is synthesized via the Hantzsch thiazole synthesis :
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Bromoacetone (10 mmol) and thiourea (10 mmol) are refluxed in ethanol (30 mL) for 6 hours.
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The product, 2-aminothiazole , is filtered and recrystallized from ethanol.
Characterization :
Acetamide Formation
2-Aminothiazole is acylated to introduce the acetamide group:
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2-Aminothiazole (10 mmol) is dissolved in dry dichloromethane (20 mL) under nitrogen.
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Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol).
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After stirring for 4 hours, the mixture is washed with water, and the product, N-(1,3-thiazol-2-yl)chloroacetamide , is isolated via vacuum filtration.
Characterization :
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1H NMR (DMSO-d6) : δ 7.45 (d, J = 3.8 Hz, 1H, thiazole-H), 7.12 (d, J = 3.8 Hz, 1H, thiazole-H), 4.20 (s, 2H, CH2Cl), 10.25 (s, 1H, NH).
Coupling of Pyrimidinone and Thiazole-Acetamide
Alkylation of Pyrimidinone Nitrogen
The pyrimidinone’s nitrogen (position 1) is alkylated with the chloroacetamide-thiazole derivative:
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4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine (5 mmol) is dissolved in dry DMF (15 mL).
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Sodium hydride (60% dispersion, 6 mmol) is added at 0°C, followed by N-(1,3-thiazol-2-yl)chloroacetamide (5.5 mmol).
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The reaction is stirred at 80°C for 8 hours, then quenched with ice water.
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The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1).
Characterization :
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1H NMR (DMSO-d6) : δ 8.45 (s, 1H, NH), 7.88 (d, J = 3.6 Hz, 1H, thiazole-H), 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 7.20 (d, J = 3.6 Hz, 1H, thiazole-H), 6.98 (d, J = 8.5 Hz, 2H, Ar-H), 4.62 (s, 2H, CH2CO), 3.80 (s, 3H, OCH3).
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13C NMR (DMSO-d6) : δ 170.2 (C=O), 163.8 (C=O), 159.1 (C-OCH3), 152.4 (thiazole-C), 142.3 (pyrimidinone-C), 128.5–114.2 (Ar-C), 55.8 (OCH3), 42.1 (CH2CO).
Optimization and Mechanistic Insights
Role of Base in Alkylation
Sodium hydride deprotonates the pyrimidinone’s nitrogen, enhancing its nucleophilicity for the SN2 displacement of chloride from the chloroacetamide. Alternative bases (e.g., K2CO3, DBU) resulted in lower yields (<40%).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) facilitated higher reaction rates compared to THF or acetonitrile, likely due to improved solubility of intermediates.
Byproduct Formation
Minor byproducts included N-alkylated thiazole (from over-alkylation) and hydrolysis products (from residual moisture). These were minimized by rigorous drying of solvents and reagents.
Alternative Synthetic Routes
Mitsunobu Coupling
A Mitsunobu reaction was explored to couple the pyrimidinone with N-(1,3-thiazol-2-yl)hydroxyacetamide , but low yields (<20%) and phosphine oxide byproducts rendered this approach impractical.
One-Pot Assembly
Attempts to synthesize the compound via a one-pot reaction of 4-methoxybenzaldehyde, thiourea, and chloroacetamide in the presence of iodine yielded complex mixtures, necessitating chromatographic separation.
Scale-Up Considerations
Industrial Feasibility
The current protocol is scalable to kilogram quantities with:
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents dimerization |
| Solvent | DMF/DCM | Enhances solubility |
| Reaction Time | 12–18 hours | Maximizes conversion |
| Catalyst | K₂CO₃ | Facilitates thiol activation |
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
Use a combination of:
- ¹H/¹³C NMR : Verify methoxyphenyl (δ 3.8 ppm for OCH₃) and thiazole protons (δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ at m/z 385.0922 (calculated) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at 1680–1700 cm⁻¹) and NH bending (1540 cm⁻¹) .
Basic: How to design initial biological activity screens?
Methodological Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at 1–100 µM .
- Solubility : Pre-screen in PBS (pH 7.4) with DMSO ≤0.1% to avoid false negatives .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies via:
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based results to identify off-target effects .
- Metabolic Stability : Use liver microsome assays to rule out rapid degradation .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2) to validate binding hypotheses .
Advanced: What computational strategies predict reaction mechanisms?
Methodological Answer:
Employ quantum mechanical modeling:
- Density Functional Theory (DFT) : Calculate transition states for thioether bond formation .
- Reaction Pathway Analysis : Use software like Gaussian to simulate intermediates and activation energies .
- Machine Learning : Train models on PubChem reaction datasets to predict optimal conditions .
Advanced: How to address isomerism or polymorphism in crystallization?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 85:15) .
- Single-Crystal XRD : Resolve polymorphism by growing crystals in ethanol/water (slow evaporation) .
- DSC/TGA : Analyze thermal stability to identify polymorphic transitions (melting points ±5°C) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand binding via thermal denaturation .
- Click Chemistry : Incorporate alkyne tags for pull-down assays and proteomic profiling .
- Fluorescence Microscopy : Track subcellular localization using BODIPY-conjugated analogs .
Advanced: What strategies mitigate synthetic byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., 1.2:1 thiol:acetamide) .
- In Situ Monitoring : Employ ReactIR to detect intermediates and adjust reaction kinetics .
- Scavenger Resins : Add polymer-bound isocyanates to quench excess reactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
